6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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Overview
Description
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be related to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another thienopyridine derivative with similar structural features.
5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone: A related compound used in organic synthesis.
Uniqueness
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific trityl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and provide distinct properties compared to other thienopyridine derivatives .
Properties
CAS No. |
338991-70-1 |
---|---|
Molecular Formula |
C26H23NS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-trityl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-21-17-19-28-25(21)20-27/h1-15,17,19H,16,18,20H2 |
InChI Key |
CEJDAUDGCKNHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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